1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene
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Overview
Description
1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene is an organic compound that belongs to the class of substituted benzenes This compound features a benzene ring substituted with a chlorine atom, a cyclopropylmethoxy group, and an ethynyl group
Preparation Methods
The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-(cyclopropylmethoxy)benzene with an ethynylating agent under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclopropylmethoxy group may enhance the compound’s binding affinity to certain molecular targets, increasing its potency .
Comparison with Similar Compounds
1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene:
1-Chloro-2-(cyclopropylmethoxy)benzene: Lacks the ethynyl group, making it less versatile in coupling reactions.
1-Chloro-2-(methoxy)-3-ethynylbenzene: The cyclopropyl group is replaced with a methoxy group, which may affect its steric and electronic properties.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-2-10-4-3-5-11(13)12(10)14-8-9-6-7-9/h1,3-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAKHNPWGJFJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)Cl)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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